REACTION_CXSMILES
|
[OH2:1].[OH:2]O.[CH3:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.O.C(=O)(O)[O-].[Na+]>C(O)(=O)C>[CH3:4][S:5]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)(=[O:2])=[O:1] |f:0.1,3.4.5|
|
Name
|
hydrogen peroxide water
|
Quantity
|
67 mL
|
Type
|
reactant
|
Smiles
|
O.OO
|
Name
|
sodium bicarbonate water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was restored to room temperature
|
Type
|
EXTRACTION
|
Details
|
This was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate water and saturated saline water
|
Type
|
CUSTOM
|
Details
|
After dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated away
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |